Cas no 1708509-24-3 (1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid)

1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1708509-24-3
- 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
- EN300-6750425
-
- インチ: 1S/C11H13N3O3/c1-17-7-3-6-14-10-8(11(15)16)4-2-5-9(10)12-13-14/h2,4-5H,3,6-7H2,1H3,(H,15,16)
- InChIKey: MUJAVWVVCLVBIB-UHFFFAOYSA-N
- SMILES: O(C)CCCN1C2C(C(=O)O)=CC=CC=2N=N1
計算された属性
- 精确分子量: 235.09569129g/mol
- 同位素质量: 235.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2Ų
- XLogP3: 0.8
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750425-5.0g |
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1708509-24-3 | 5g |
$2443.0 | 2023-05-30 | ||
Enamine | EN300-6750425-0.1g |
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1708509-24-3 | 0.1g |
$741.0 | 2023-05-30 | ||
Enamine | EN300-6750425-1.0g |
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1708509-24-3 | 1g |
$842.0 | 2023-05-30 | ||
Enamine | EN300-6750425-0.05g |
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1708509-24-3 | 0.05g |
$707.0 | 2023-05-30 | ||
Enamine | EN300-6750425-0.25g |
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1708509-24-3 | 0.25g |
$774.0 | 2023-05-30 | ||
Enamine | EN300-6750425-2.5g |
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1708509-24-3 | 2.5g |
$1650.0 | 2023-05-30 | ||
Enamine | EN300-6750425-0.5g |
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1708509-24-3 | 0.5g |
$809.0 | 2023-05-30 | ||
Enamine | EN300-6750425-10.0g |
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1708509-24-3 | 10g |
$3622.0 | 2023-05-30 |
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acidに関する追加情報
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid (CAS No. 1708509-24-3): An Overview
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid (CAS No. 1708509-24-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its distinctive benzotriazole core and methoxypropyl substituent, exhibits a range of properties that make it a valuable candidate for various applications, including pharmaceutical development and materials science.
The chemical structure of 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid is composed of a benzotriazole ring, which is known for its stability and reactivity in various chemical reactions. The presence of the methoxypropyl group adds hydrophilic properties to the molecule, enhancing its solubility in polar solvents and potentially improving its bioavailability in biological systems. The carboxylic acid functional group at the 7-position of the benzotriazole ring further contributes to the compound's reactivity and functional versatility.
In recent years, research on benzotriazoles has expanded significantly due to their diverse applications in various fields. For instance, benzotriazoles are widely used as corrosion inhibitors in industrial settings due to their ability to form stable complexes with metal surfaces. In the context of medicinal chemistry, benzotriazoles have been explored for their potential as anti-inflammatory agents, antioxidants, and inhibitors of various enzymes involved in disease pathways.
1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid has been the subject of several studies focusing on its biological activity and potential therapeutic applications. One notable study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound. The results showed that 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that the compound could be a promising lead for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid has also been studied for its antioxidant activity. A study published in Free Radical Biology and Medicine demonstrated that this compound exhibited strong antioxidant properties by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. These findings highlight the potential of 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid as a protective agent against oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The synthetic route for preparing 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid has been well-documented in the literature. One common method involves the reaction of 7-chloro-1H-benzotriazole with 3-methoxypropanol followed by carboxylation to introduce the carboxylic acid group. This synthetic approach is highly efficient and scalable, making it suitable for large-scale production in both academic and industrial settings.
The physical and chemical properties of 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid have also been extensively characterized. The compound is a white crystalline solid with a melting point ranging from 95°C to 98°C. It is soluble in polar solvents such as water and ethanol but has limited solubility in non-polar solvents like hexane. These properties make it suitable for use in aqueous solutions and formulations.
In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, general precautions include wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound. It is also recommended to store 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid in a cool, dry place away from direct sunlight and incompatible materials.
The future prospects for 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid are promising. Ongoing research is exploring its potential applications in drug delivery systems and as a building block for more complex molecules with enhanced biological activities. Additionally, there is growing interest in using this compound as a starting material for the synthesis of novel materials with unique properties.
In conclusion, 1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid (CAS No. 1708509-24-3) is a multifaceted compound with a wide range of potential applications in both research and industry. Its unique chemical structure and favorable physical properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its biological activity and synthetic potential, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and medicinal chemistry.
1708509-24-3 (1-(3-methoxypropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid) Related Products
- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)
- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 2151081-30-8((2R)-5-phenylpent-4-en-2-amine)
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)
- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)
- 1332482-73-1(cis-cyclobutane-1,3-diol)
- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1783783-67-4(1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)




